1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and a carbaldehyde functional group attached to the triazole ring
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formylation: The final step involves the formylation of the triazole ring to introduce the carbaldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the triazole is treated with a formylating agent such as DMF and POCl3.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and acidic or basic conditions for condensation reactions. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-[(4-Methylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde: Contains a methyl group instead of bromine, which can affect its chemical properties and applications.
1-[(4-Nitrophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-8-11(7-16)13-14-15(8)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTQXJDWPKUDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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